molecular formula C12H14N2OS B2408805 2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 1788637-72-8

2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2408805
CAS RN: 1788637-72-8
M. Wt: 234.32
InChI Key: VZNKUXKNGHHWPA-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-ones are a class of compounds that have shown therapeutic interest . They are part of a larger group of compounds known as pyridopyrimidines, which have been studied for their potential therapeutic applications .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones often involves the condensation of aminopyrimidines with other compounds . For example, one method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides .


Molecular Structure Analysis

Thieno[2,3-d]pyrimidin-4-ones are heterocyclic compounds that contain a pyrimidine ring fused with a thiophene ring . The specific structure of “2-(cyclopropylmethyl)-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” would include additional cyclopropylmethyl and ethyl groups, but without more detailed information, it’s difficult to provide a more comprehensive analysis.


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-d]pyrimidin-4-ones would depend on the specific compound and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Thieno[2,3-d]pyrimidin-4-ones, in general, are likely to have properties typical of aromatic heterocyclic compounds .

Mechanism of Action

The mechanism of action of thieno[2,3-d]pyrimidin-4-ones would depend on their specific biological activity. Some pyridopyrimidines have been studied for their potential as kinase inhibitors, which could have implications for cancer treatment .

Future Directions

The future directions for research on thieno[2,3-d]pyrimidin-4-ones could include further exploration of their therapeutic potential, particularly as kinase inhibitors . Additionally, new methods for their synthesis could be developed to improve their accessibility for research and potential therapeutic use .

properties

IUPAC Name

2-(cyclopropylmethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-8-6-9-11(15)13-10(5-7-3-4-7)14-12(9)16-8/h6-7H,2-5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNKUXKNGHHWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(NC2=O)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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